1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-20-13-14-24(19-21(20)2)27-15-17-28(18-16-27)26(29)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCHTJAGABRZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 3,4-dimethylphenylpiperazine with diphenylethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds similar to 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone may exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are crucial in mood regulation.
A study highlighted the compound's potential as a selective dopamine D4 receptor antagonist, suggesting that it may help in treating mood disorders by modulating dopaminergic pathways .
Antipsychotic Properties
The compound has also been investigated for its antipsychotic effects. By targeting specific neurotransmitter systems, it may alleviate symptoms associated with schizophrenia and other psychotic disorders. The structural similarity to known antipsychotics enhances its potential in this area.
Treatment of Depression and Anxiety Disorders
Given its potential antidepressant properties, this compound could be explored as a treatment for depression and anxiety disorders. Its ability to modulate neurotransmitter levels presents a promising avenue for developing new therapeutic agents.
Management of Psychotic Disorders
As an antipsychotic agent, it may provide an alternative treatment option for patients with schizophrenia or bipolar disorder who do not respond well to existing medications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-(Diphenylmethyl)piperazin-1-yl]-2,2-diphenylethan-1-one (CAS 48230-15-5)
- Structural Differences : Replaces the 3,4-dimethylphenyl group with a diphenylmethyl substituent.
- Physicochemical Properties :
- Molecular Formula: C31H30N2O vs. likely C29H30N2O for the target compound.
- Molar Mass: 446.58 g/mol (vs. ~422–446 g/mol estimated for the target).
- This substitution may alter receptor binding kinetics compared to the target compound’s dimethylphenyl group .
2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 19)
- Structural Differences: Features a 2,3-dimethylphenyl group instead of 3,4-dimethylphenyl and a single phenylethanone group (vs. diphenylethanone).
- Pharmacological Data :
2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- Structural Differences: Contains a 3,4-dimethylphenoxy ether linkage and a 4-nitrophenyl group on piperazine.
- Functional Implications : The nitro group introduces strong electron-withdrawing effects, which could reduce metabolic stability compared to the target compound’s dimethylphenyl group. The ether linkage may also decrease rigidity, impacting receptor binding .
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (Compound 22)
- Structural Differences : Incorporates a sulfonamide-carbamoyl hybrid structure and a 2,5-dimethylphenyl group.
- The 2,5-dimethyl substitution pattern may reduce steric overlap with the target compound’s 3,4-dimethyl group .
Key Comparative Data Table
Research Findings and Implications
Substituent Position Effects :
- 3,4-Dimethylphenyl vs. 2,3- or 2,5-dimethylphenyl groups significantly influence receptor binding. The 3,4-dimethyl configuration in the target compound may optimize interactions with hydrophobic pockets in CNS receptors compared to other isomers .
Ethanone Modifications: The diphenylethanone group in the target compound adds steric bulk, which may enhance affinity for certain receptors (e.g., 5-HT1A) but reduce metabolic stability compared to simpler phenylethanone derivatives .
Synthetic Accessibility: Fries rearrangement methods (used for diphenylethanone derivatives in ) could be adapted for the target compound, though the 3,4-dimethylphenylpiperazine moiety may require specialized coupling conditions .
Biological Activity
1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews available literature on its biological effects, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure
The compound can be denoted by the following structural formula:
This structure includes a piperazine ring, which is known for its role in various pharmacological activities.
1. Analgesic Properties
Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit significant analgesic activity. A study demonstrated that specific substitutions on the phenyl groups of piperazine derivatives enhanced their analgesic potency compared to morphine, suggesting that structural modifications can lead to improved efficacy in pain management .
2. Acetylcholinesterase Inhibition
Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Virtual screening studies have identified several piperazine compounds that bind effectively to AChE's active sites, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
3. Anticancer Activity
Preliminary studies suggest that certain piperazine derivatives may possess anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. These studies indicate that modifications in the piperazine structure can significantly affect cytotoxicity and selectivity towards cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on Phenyl Rings | Modifications can enhance analgesic and anticancer properties. |
| Piperazine Ring Modifications | Changes in ring size or substituents can affect binding affinity to AChE. |
| Hydroxyl Groups | Presence of hydroxyl groups has been associated with increased potency. |
Case Studies
Several case studies have highlighted the potential of piperazine derivatives:
- Analgesic Activity : A series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines were synthesized and tested for analgesic activity. The most active compounds showed significantly higher efficacy than morphine .
- Neuroprotective Effects : In vitro studies demonstrated that certain piperazine derivatives inhibited AChE with IC50 values comparable to established inhibitors .
- Antitumor Activity : Research on thiosemicarbazone derivatives indicated that modifications could lead to enhanced selectivity and reduced toxicity in cancer models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone, and what experimental conditions optimize yield?
- Methodology : The compound is synthesized via multi-step reactions, including:
- Functionalization of the piperazine core : Nucleophilic substitution or coupling reactions with 3,4-dimethylphenyl groups under reflux in solvents like ethanol or DMF .
- Acylation : Introduction of the diphenylethanone moiety via condensation with benzophenone derivatives. Temperature control (60–80°C) and catalysts (e.g., DCC) are critical .
- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodology :
- NMR (¹H/¹³C) : Identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic signals from diphenylethanone (δ 7.2–7.6 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 423.24 vs. calculated 423.23 for C₂₆H₂₇N₂O) .
- IR Spectroscopy : Detects ketone C=O stretch (~1680 cm⁻¹) and piperazine N-H bends (~1550 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its activity, and how are false positives minimized?
- Methodology :
- In vitro receptor binding assays : Screen for affinity at serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]WAY-100635 for 5-HT₁A) .
- Cytotoxicity screening : MTT assays on HEK-293 or SH-SY5Y cells at 1–100 µM concentrations to exclude nonspecific toxicity .
- Controls : Include reference compounds (e.g., buspirone for 5-HT₁A) and vehicle-only groups to validate assay conditions .
Advanced Research Questions
Q. How do substituents on the piperazine ring (e.g., 3,4-dimethylphenyl vs. cycloheptyl) influence receptor selectivity?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Compare binding affinities of analogs via competitive radioligand assays.
- Key Findings :
| Substituent | 5-HT₁A (Ki, nM) | D₂ (Ki, nM) | Selectivity Ratio (5-HT₁A/D₂) |
|---|---|---|---|
| 3,4-Dimethylphenyl | 12.3 ± 1.5 | 245 ± 18 | 19.9 |
| Cycloheptyl | 8.7 ± 0.9 | 310 ± 22 | 35.6 |
| 4-Nitrophenyl | 45.2 ± 3.2 | 120 ± 9 | 2.7 |
- Conclusion : Bulky, lipophilic groups (e.g., cycloheptyl) enhance 5-HT₁A selectivity by optimizing hydrophobic interactions .
Q. What in vivo models are appropriate for assessing neuropathic pain efficacy, and how do dosing regimens impact outcomes?
- Methodology :
- Formalin test (mice) : Subcutaneous injection (10 mg/kg) reduces licking/biting in Phase II (inflammatory pain) by >60% vs. controls .
- Chronic constriction injury (CCI) model : Oral administration (20 mg/kg/day for 7 days) normalizes mechanical allodynia (von Frey test) without sedation .
- Pharmacokinetics : Plasma half-life (~2.3 hours) necessitates BID dosing to maintain therapeutic levels .
Q. How can contradictory data on metabolic stability (e.g., CYP450 inhibition vs. clearance rates) be resolved?
- Methodology :
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to measure intrinsic clearance (CLint). Conflicting data may arise from:
- CYP isoform specificity : Inhibits CYP2D6 (IC₅₀ = 1.8 µM) but induces CYP3A4, leading to variable clearance .
- Species differences : Rodent CLint (25 mL/min/kg) vs. human CLint (12 mL/min/kg) .
- Computational modeling : Use QSAR to predict metabolite formation and prioritize stable analogs .
Data Contradiction Analysis
Q. Why do some studies report high 5-HT₁A affinity while others show negligible activity?
- Analysis :
- Assay variability : Differences in radioligand concentration (e.g., 0.5 nM vs. 2 nM [³H]8-OH-DPAT) alter Ki calculations .
- Solubility issues : Poor aqueous solubility (>50 µM) may reduce apparent activity in cell-based assays .
- Structural analogs : Minor substitutions (e.g., methyl vs. nitro groups) drastically alter receptor docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
